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Introduction
Palm glycerides, derived from palm oil, are a versatile class of lipids that have garnered

significant interest in the pharmaceutical and cosmetic industries. Comprising a mixture of

mono-, di-, and triglycerides of fatty acids, these biocompatible and biodegradable excipients

offer a range of functional benefits for topical drug delivery systems. Their emollient,

emulsifying, viscosity-modifying, and penetration-enhancing properties make them valuable

components in the formulation of creams, lotions, ointments, and advanced nanocarriers like

solid lipid nanoparticles (SLNs).

This document provides detailed application notes and experimental protocols for utilizing palm
glycerides in the development of effective topical drug delivery systems. The information is

intended to guide researchers and formulation scientists in harnessing the potential of these

natural lipids to enhance the therapeutic efficacy and aesthetic appeal of topical formulations.

Data Presentation
Physicochemical Properties of Palm Glycerides and
Derivatives

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 18 Tech Support

https://www.benchchem.com/product/b1178309?utm_src=pdf-interest
https://www.benchchem.com/product/b1178309?utm_src=pdf-body
https://www.benchchem.com/product/b1178309?utm_src=pdf-body
https://www.benchchem.com/product/b1178309?utm_src=pdf-body
https://www.benchchem.com/product/b1178309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The selection of a suitable lipid base is crucial for the stability and performance of a topical

formulation. Palm glycerides and their derivatives offer a range of physicochemical properties

that can be tailored to specific formulation requirements.

Property
Palm Oil
(Crude/RBD
)

Hydrogenat
ed Palm
Glycerides

Palm Olein
Palm Oil
Esters

Reference

Appearance

Reddish-

orange

(crude), Pale

yellow (RBD)

liquid/semi-

solid at room

temperature

White to off-

white waxy

solid

Clear to

yellowish

liquid at room

temperature

Clear to

yellowish oily

liquid

Major Fatty

Acids

Palmitic acid

(C16:0), Oleic

acid (C18:1),

Linoleic acid

(C18:2)

Primarily

saturated

fatty acids

(e.g., Stearic

acid, Palmitic

acid)

Oleic acid

(C18:1),

Palmitic acid

(C16:0)

Varies based

on alcohol

used for

esterification

[1]

Key

Characteristic

s

Rich in

antioxidants

(tocotrienols,

carotenoids)

High melting

point,

provides

structure and

viscosity

High content

of

unsaturated

fatty acids,

good

spreadability

Emollient with

a non-greasy

feel

[2]

Primary

Functions in

Topical

Formulations

Emollient,

occlusive

agent, vehicle

for lipophilic

drugs

Stiffening

agent,

viscosity

enhancer, co-

emulsifier,

primary base

in ointments

Emollient,

solvent,

enhances

spreadability

Emollient,

solubilizer,

penetration

enhancer

[2]
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Drug Solubility in Palm Glycerides
The solubility of an active pharmaceutical ingredient (API) in the lipid phase is a critical

determinant of the drug loading capacity and subsequent release from a topical formulation.

Drug
Palm Glyceride
Derivative

Solubility Reference

Piroxicam Palm Oil Esters > 4 mg/g

Celecoxib
Palm Kernel Oil

(unmodified)
~8 mg/mL

Celecoxib

Palm Kernel Oil

(enzymatically

modified)

~15 mg/mL

Metronidazole
Capmul 908 P (a palm

kernel oil derivative)
High solubility [3]

In Vitro Drug Release from Palm Glyceride-Based
Formulations
The rate and extent of drug release from a topical formulation are critical for its therapeutic

efficacy. The following table summarizes the in vitro release of various drugs from formulations

containing palm glycerides.
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Drug
Formulation
Type

Palm
Glyceride
Used

Key Findings Reference

Metronidazole Emulgel Palm Olein

88.72% ± 1.33%

drug release in

12 hours,

following zero-

order kinetics.[1]

[4]

[1][4]

Piroxicam Nanocream Palm Oil Esters

Nearly 100%

drug release in 8

hours,

comparable to a

marketed gel

formulation.

[5]

Lidocaine &

Prilocaine

Niosomal

Emulgel

Hamin-C® (palm

oil base)

A cold-process

formulation

showed 5.71%

and 33.38%

higher diffusion

for prilocaine and

lidocaine,

respectively.[6]

[6]

Ibuprofen - Crude Palm Oil
Flux of 23.0

µg/cm²/h.
[7]

Ibuprofen -

Tocotrienol Rich

Fraction (TRF) of

Palm Oil

Flux of 30.6

µg/cm²/h.
[7]

Ex Vivo Skin Permeation Enhancement by Palm
Glycerides
Palm glycerides can act as penetration enhancers, facilitating the transport of drugs across

the stratum corneum, the primary barrier of the skin.
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Drug
Formulati
on Type

Palm
Glyceride
Used

Permeati
on
Paramete
r

Value
Enhance
ment
Ratio

Referenc
e

Piroxicam
Nanocrea

m

Palm Oil

Esters

Steady-

state flux

Higher

than

marketed

gel

- [5]

Ibuprofen Solution
Crude

Palm Oil
Flux

23.0

µg/cm²/h

(Control:

16.2

µg/cm²/h)

1.42 [7]

Ibuprofen Solution
TRF of

Palm Oil
Flux

30.6

µg/cm²/h

(Control:

16.2

µg/cm²/h)

1.89 [7]

Betametha

sone 17-

valerate

Emulsion
RBD Palm

Olein

Bioavailabil

ity
-

4.76 times

higher than

commercial

formulation

[8]

Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream
using Hydrogenated Palm Glycerides
This protocol describes the preparation of a basic O/W cream where hydrogenated palm
glycerides act as a co-emulsifier and viscosity builder.

Materials:

Oil Phase:
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Hydrogenated Palm Glycerides (e.g., 5-10% w/w)

Liquid Paraffin or other suitable oil (e.g., 10-15% w/w)

Cetostearyl Alcohol (e.g., 5-10% w/w)

Primary Emulsifier (e.g., Polysorbate 80, 2-5% w/w)

Active Pharmaceutical Ingredient (API) - lipophilic

Aqueous Phase:

Purified Water (q.s. to 100%)

Humectant (e.g., Glycerin, 3-5% w/w)

Preservative (e.g., Methylparaben, Propylparaben)

Equipment:

Beakers

Water bath or heating mantle with magnetic stirrer

Homogenizer (optional)

pH meter

Procedure:

Preparation of the Oil Phase:

Accurately weigh all the components of the oil phase (Hydrogenated Palm Glycerides,

liquid paraffin, cetostearyl alcohol, and primary emulsifier) into a beaker.

If the API is oil-soluble, dissolve or disperse it in the oil phase.

Heat the oil phase to 70-75°C on a water bath with gentle stirring until all components are

melted and a homogenous mixture is obtained.
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Preparation of the Aqueous Phase:

In a separate beaker, weigh the purified water and humectant.

Add the preservative to the aqueous phase and heat to 70-75°C with stirring until all

components are dissolved.

Emulsification:

Slowly add the hot aqueous phase to the hot oil phase with continuous stirring.

Maintain the temperature at 70-75°C for 5-10 minutes while stirring to ensure proper

emulsification.

For a finer emulsion, homogenize the mixture for 2-5 minutes.

Cooling and Finalization:

Remove the emulsion from the heat and continue to stir gently until it cools down to room

temperature.

If the API is heat-sensitive, it can be incorporated during the cooling step when the

temperature is below 40°C.

Measure and adjust the pH of the cream if necessary using a suitable pH adjuster (e.g.,

triethanolamine).

Store the final cream in a well-closed container.

Protocol 2: Preparation of a Metronidazole Emulgel
using Palm Olein
This protocol is adapted from a study by Ilomuanya et al. (2020) and describes the preparation

of an emulgel for the topical delivery of metronidazole.[1][4]

Materials:

Oil Phase:
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Palm Olein

Caprylic/Capric Triglycerides

Span 80 (surfactant)

Metronidazole (API)

Aqueous Phase:

Purified Water

Tween 80 (surfactant)

Propylene Glycol (co-surfactant)

Gel Phase:

Carbopol 940

Purified Water

Triethanolamine (neutralizing agent)

Equipment:

Beakers

Water bath with magnetic stirrer

Homogenizer

Procedure:

Preparation of the Emulsion:

Oil Phase: Dissolve Span 80 and metronidazole in a mixture of palm olein and

caprylic/capric triglycerides. Heat to 75°C.
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Aqueous Phase: Dissolve Tween 80 and propylene glycol in purified water. Heat to 75°C.

Emulsification: Add the aqueous phase to the oil phase with continuous stirring.

Homogenize to form a uniform emulsion.

Preparation of the Gel Base:

Disperse Carbopol 940 in purified water with constant stirring until a lump-free dispersion

is obtained.

Neutralize the dispersion with triethanolamine to form a clear gel.

Formation of the Emulgel:

Incorporate the prepared emulsion into the gel base in a 1:1 ratio with gentle stirring until a

homogenous emulgel is formed.[1][4]

Protocol 3: Preparation of Solid Lipid Nanoparticles
(SLNs) using Hydrogenated Palm Oil
This protocol outlines the hot homogenization technique for preparing SLNs, a promising

nanocarrier for topical drug delivery.

Materials:

Lipid Phase:

Hydrogenated Palm Oil (e.g., Softisan® 154) (5-10% w/w)

Lipophilic API

Aqueous Phase:

Purified Water (q.s. to 100%)

Surfactant (e.g., Poloxamer 188 or Tween 80, 1-2.5% w/w)

Equipment:
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High-shear homogenizer (e.g., Ultra-Turrax)

High-pressure homogenizer

Water bath

Procedure:

Preparation of Phases:

Lipid Phase: Melt the hydrogenated palm oil at a temperature approximately 5-10°C above

its melting point. Dissolve the lipophilic API in the molten lipid.

Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same

temperature as the lipid phase.

Pre-emulsification:

Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear

homogenizer at a high speed (e.g., 8,000-10,000 rpm) for a few minutes to form a coarse

oil-in-water emulsion.

High-Pressure Homogenization:

Immediately subject the hot pre-emulsion to high-pressure homogenization for several

cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[9] The temperature should be

maintained above the lipid's melting point.

Cooling and Nanoparticle Formation:

Cool the resulting nanoemulsion to room temperature or in an ice bath. The lipid will

recrystallize, forming solid lipid nanoparticles.

Characterization:

Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta

potential using dynamic light scattering (DLS).
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Determine the entrapment efficiency and drug loading of the API.

Protocol 4: In Vitro Drug Release Study using Franz
Diffusion Cell
This protocol describes a standard method for evaluating the release of a drug from a topical

formulation.

Equipment and Materials:

Franz diffusion cells

Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal/human skin

Receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a co-solvent to

maintain sink conditions)

Magnetic stirrer

Water bath to maintain 32 ± 0.5°C (to mimic skin surface temperature)

Syringes and needles for sampling

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

Cell Setup:

Fill the receptor compartment of the Franz diffusion cell with the degassed receptor

medium, ensuring no air bubbles are trapped beneath the membrane.

Mount the membrane between the donor and receptor compartments, with the stratum

corneum side facing the donor compartment if using skin.

Place the cells in a water bath maintained at 32 ± 0.5°C and allow the system to

equilibrate.
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Sample Application:

Apply a known amount of the topical formulation (e.g., 100-300 mg) uniformly onto the

surface of the membrane in the donor compartment.

Sampling:

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific

volume of the receptor medium for analysis.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

receptor medium to maintain a constant volume and sink conditions.

Analysis:

Analyze the drug concentration in the collected samples using a validated analytical

method.

Data Analysis:

Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time

point.

Plot the cumulative amount of drug released versus time to obtain the drug release profile.

Determine the release kinetics by fitting the data to various mathematical models (e.g.,

zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Protocol 5: Ex Vivo Skin Permeation Study using Franz
Diffusion Cell
This protocol is used to assess the ability of a drug to permeate through the skin from a topical

formulation.

Equipment and Materials:

Same as for the in vitro release study, but with excised mammalian skin (e.g., rat, pig, or

human) as the membrane.
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Procedure:

Skin Preparation:

Excise full-thickness abdominal or ear skin from a suitable animal model (or use human

cadaver skin).

Carefully remove any subcutaneous fat and connective tissue.

The skin can be used as full-thickness or dermatomed to a specific thickness.

Hydrate the skin in phosphate-buffered saline before mounting it on the Franz diffusion

cell.

Cell Setup and Sample Application:

Follow the same procedure as for the in vitro release study, ensuring the stratum corneum

faces the donor compartment.

Sampling and Analysis:

Follow the same sampling and analysis procedure as for the in vitro release study.

Data Analysis:

Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time.

Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

Calculate the permeability coefficient (Kp) and the lag time (tL).

The enhancement ratio (ER) can be calculated by dividing the flux of the drug from the

test formulation by the flux from a control formulation (without the enhancer).
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Prepare Oil Phase
(Palm Glycerides, Oil, Emulsifier, API)

Heat to 70-75°C

Emulsification
(Add Aqueous to Oil Phase with Stirring)

Prepare Aqueous Phase
(Water, Humectant, Preservative)

Heat to 70-75°C

Homogenization (Optional)

Cooling with Gentle Stirring

Finalization
(pH adjustment, API addition if heat-sensitive)

O/W Cream

Click to download full resolution via product page

Caption: Workflow for O/W Cream Preparation.
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Franz Cell Setup
(Fill receptor, Mount membrane, Equilibrate at 32°C)

Apply Topical Formulation
to Membrane Surface

Sampling at Predetermined Intervals
(Withdraw and replace receptor medium)

Drug Quantification
(HPLC, UV-Vis)

Data Analysis
(Cumulative release/permeation, Flux, Kinetics)

Release/Permeation Profile

Click to download full resolution via product page

Caption: In Vitro/Ex Vivo Study Workflow.
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Topical Formulation with
Palm Glycerides

Application to Skin Surface

Interaction with Stratum Corneum

Disruption of Intercellular
Lipid Lamellae

Increased Drug Partitioning
into Stratum Corneum

Enhanced Drug Permeation

Improved Topical/Transdermal
Drug Delivery

Click to download full resolution via product page

Caption: Mechanism of Skin Permeation Enhancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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